Defensamide

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Defensamide primarily targets Sphingosine kinase (SPHK1) and Cathelicidin Antimicrobial Peptide (CAMP) . SPHK1 is an enzyme that plays a crucial role in the production of Sphingosine-1-phosphate (S1P), a signaling sphingolipid with multiple biological functions . CAMP is an innate immune element that plays a significant role in the body’s defense system .

Mode of Action

This compound modulates the innate epidermal immune response by potentiating SPHK1 activity and inducing CAMP production . Treatment with this compound increases CAMP mRNA and protein expression . It also increases SPHK1 activity and cellular S1P levels . This compound treatment also activates NF-κB, which is assessed by nuclear translocation of NF-κB .

Biochemical Pathways

This compound affects the S1P→NF-κB-dependent mechanism pathway . This pathway involves the production of CAMP in human epidermal keratinocytes . The induction of CAMP is likely via this compound → SPHK1 activation → increased cellular S1P levels → NF-κB activation .

Result of Action

This compound induces CAMP production , which plays a crucial role in the body’s defense system . It also promotes the generation of antimicrobial peptides (AMPs), thereby suppressing the germination of Staphylococcus inside the skin .

Action Environment

It is known that environmental factors can have a profound influence on the immune system

Biochemische Analyse

Biochemical Properties

Defensamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with sphingosine kinase 1 (SPHK1). This compound activates SPHK1, leading to increased levels of sphingosine-1-phosphate (S1P) in cells . This activation does not affect the activity of S1P lyase, the enzyme responsible for S1P degradation . Additionally, this compound induces the production of cathelicidin antimicrobial peptide (CAMP) by enhancing SPHK1 activity and subsequently increasing S1P levels .

Cellular Effects

This compound influences various cellular processes and functions. In keratinocytes, it has been shown to increase the mRNA and protein levels of cathelicidin antimicrobial peptide . This upregulation enhances the cells’ innate immune response, providing better protection against microbial infections. This compound also activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune responses . By promoting NF-κB activation, this compound further boosts the expression of antimicrobial peptides and other immune-related genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of interactions and activations. It binds to and activates sphingosine kinase 1, leading to an increase in cellular sphingosine-1-phosphate levels . This increase in S1P activates the NF-κB pathway, resulting in the nuclear translocation of NF-κB and subsequent upregulation of cathelicidin antimicrobial peptide expression . The activation of NF-κB is a critical step in the mechanism of action of this compound, as it regulates the transcription of various immune-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that this compound maintains its ability to activate sphingosine kinase 1 and increase cathelicidin antimicrobial peptide production over extended periods . These findings suggest that this compound has a sustained impact on cellular function and immune response in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively enhances the production of cathelicidin antimicrobial peptide without causing adverse effects . At higher doses, there may be threshold effects where the compound’s efficacy plateaus or potential toxic effects emerge . It is crucial to determine the optimal dosage to maximize the benefits of this compound while minimizing any potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to sphingosine kinase 1 activation and sphingosine-1-phosphate production . By enhancing SPHK1 activity, this compound increases the levels of S1P, which plays a vital role in various cellular processes, including immune response and cell signaling . The compound does not affect the activity of S1P lyase, ensuring that the increased S1P levels are maintained .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its ability to modulate immune responses and enhance antimicrobial peptide production .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments within the cell, where it interacts with sphingosine kinase 1 and other biomolecules . Post-translational modifications and targeting signals play a role in guiding this compound to these compartments, ensuring its effective action in modulating immune responses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Defensamid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Veresterung von Tyrosin mit Capronsäure beinhalten. Der Prozess beinhaltet typischerweise die Verwendung eines Katalysators, um die Veresterungsreaktion zu erleichtern, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu isolieren .

Industrielle Produktionsmethoden

In industrieller Umgebung beinhaltet die Produktion von Defensamid großtechnische Veresterungsreaktionen unter kontrollierten Bedingungen. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie, ist üblich, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Defensamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Defensamid kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Defensamid modifizieren, wodurch seine Aktivität möglicherweise verändert wird.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Defensamid-Molekül einführen und seine Eigenschaften verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von Defensamid, die jeweils potenziell einzigartige biologische Aktivitäten haben .

Wissenschaftliche Forschungsanwendungen

Defensamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Veresterungen und andere organische Reaktionen zu untersuchen.

Biologie: Defensamid wird auf seine Rolle bei der Modulation der Immunantwort in Hautzellen untersucht.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Hautinfektionen und entzündlichen Erkrankungen.

Industrie: Defensamid wird aufgrund seiner antimikrobiellen Eigenschaften in der Formulierung von Hautpflegeprodukten verwendet

Wirkmechanismus

Defensamid entfaltet seine Wirkung durch Aktivierung der Sphingosin-Kinase, was zur Produktion von Sphingosin-1-Phosphat führt. Dieses Molekül wiederum aktiviert den Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), einen Transkriptionsfaktor, der die Expression antimikrobieller Peptide fördert. Diese Peptide verstärken die angeborene Immunität der Haut und schützen vor Infektionen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sphingosin-1-Phosphat: Ein Signallipid, das an Immunreaktionen beteiligt ist.

Cathelicidin-Antimikrobielles Peptid: Ein Peptid mit breitem antimikrobiellem Spektrum.

Sphingosin-Kinase-Aktivatoren: Verbindungen, die die Sphingosin-Kinase aktivieren und Immunreaktionen modulieren

Einzigartigkeit von Defensamid

Defensamid ist einzigartig in seiner Fähigkeit, die Sphingosin-Kinase spezifisch zu aktivieren und die Produktion antimikrobieller Peptide zu fördern, ohne bei Bakterien Resistenzen zu verursachen. Dies macht es zu einer wertvollen Verbindung sowohl für Forschungs- als auch für therapeutische Anwendungen .

Eigenschaften

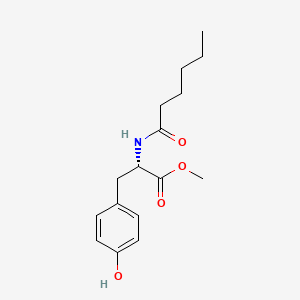

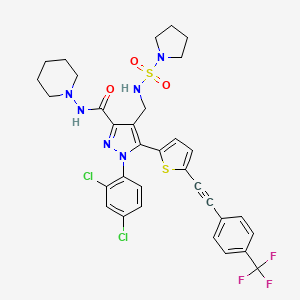

IUPAC Name |

methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTVWZMJUZJPBU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149265 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104874-94-3 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLTYROSINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Defensamide enhance the production of Cathelicidin Antimicrobial Peptide (CAMP)?

A1: this compound appears to stimulate CAMP production by increasing the activity of Sphingosine Kinase-1 (SPHK1) []. This leads to an increase in cellular levels of Sphingosine-1-phosphate (S1P), a signaling molecule that activates the NF-κB pathway. Activation of the NF-κB pathway is a crucial step in initiating the transcription and translation of CAMP, ultimately leading to its increased production.

Q2: What evidence suggests that this compound's effect on CAMP production is specifically mediated by SPHK1 and the NF-κB pathway?

A2: The study demonstrates that blocking SPHK1 activity using siRNA significantly reduces the this compound-induced increase in CAMP expression []. This suggests that SPHK1 plays a critical role in mediating this compound's effects. Furthermore, using a specific inhibitor to block NF-κB activation also diminished the this compound-mediated increase in CAMP, highlighting the involvement of the NF-κB pathway in this process [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)